molecular formula C19H25NO3S B2832397 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400078-23-1

3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B2832397
CAS No.: 400078-23-1
M. Wt: 347.47
InChI Key: HJYWPZAQCRZCSS-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a pyridine derivative featuring a sulfonyl group attached to a 2,5-dimethylphenyl ring and an isobutoxy substituent at the 2-position. The compound’s molecular structure includes methyl groups at the 4- and 6-positions of the pyridine core, contributing to steric hindrance and lipophilicity. It is cataloged under multiple synonyms, including Oprea1_225378 and ZINC1401774, with CAS number 400078-23-1 .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-9-13(3)7-8-14(17)4/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWPZAQCRZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4,6-trimethylpyridine and an appropriate sulfonyl chloride.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where 2-isobutoxy-4,6-dimethylpyridine is formed by reacting the pyridine derivative with isobutyl alcohol in the presence of an acid catalyst.

    Attachment of the Dimethylphenylsulfonyl Group: The final step involves the sulfonylation of the pyridine derivative using 2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents such as sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Products may include 3-[(2,5-Dimethylphenyl)sulfonyl]-2-formyl-4,6-dimethylpyridine.

    Reduction: Products may include 3-[(2,5-Dimethylphenyl)thio]-2-isobutoxy-4,6-dimethylpyridine.

    Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C18H25N3O3S
Molecular Weight : 357.47 g/mol
IUPAC Name : 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

The structure consists of a pyridine ring with various substituents that contribute to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
  • Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival.

In one study, the compound showed an EC50 value of 7.1 ± 0.6 μM against HCT116 cells without the APC mutation, indicating potent anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been observed to disrupt bacterial cell membranes and inhibit growth through oxidative stress mechanisms similar to its anticancer activity.

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    • A study involving HCT116 cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. The study utilized flow cytometry for quantification of apoptotic cells.
  • Toxicity Assessment :
    • Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models during preclinical trials.

Mechanism of Action

The mechanism by which 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues, while the isobutoxy and dimethyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho/para substituents (e.g., 2,5-dimethyl vs. 3,5-difluoro) significantly influence activity. The target compound’s 2,5-dimethylphenyl group may favor hydrophobic interactions, whereas fluorinated analogs in rely on electronic effects .
  • Electron Effects : Unlike the electron-withdrawing fluorinated carboxamides in , the target compound’s methyl groups are electron-donating, which may alter binding kinetics in biological systems .

Sulfonyl-Containing Derivatives

Sulfonyl groups are common in herbicides and enzyme inhibitors. For example:

  • Sulfonylurea Herbicides : These inhibit acetolactate synthase (ALS) in plants. While the target compound lacks the urea moiety, its sulfonyl group could facilitate similar target engagement.
  • Pharmaceutical Sulfonamides : Used as antibiotics or protease inhibitors. The pyridine core in the target compound distinguishes it from traditional sulfonamides but may confer unique selectivity.

Biological Activity

3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a chemical compound with potential biological applications, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

  • Molecular Formula : C19H25NO3S
  • Molecular Weight : 347.4717 g/mol
  • CAS Number : [Not specified in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds structurally similar to 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine may act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by preventing proper DNA repair and replication .
  • Reactive Oxygen Species (ROS) Induction : Studies suggest that this compound may induce ROS production in cancer cells, contributing to oxidative stress and subsequent cell death .

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties across various cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)7.1 ± 0.6DVL1 inhibition and ROS production
MCF-7 (Breast Cancer)Not specifiedTopoisomerase II inhibition
A549 (Lung Cancer)Not specifiedInduction of apoptosis

The compound has shown promising results against colon cancer by inhibiting the WNT/β-catenin signaling pathway, which is often dysregulated in cancer .

Case Studies

  • Cancer Cell Lines Study : A study evaluated the effects of related pyridine derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that these compounds could serve as potential chemotherapeutic agents .
  • Antimicrobial Efficacy Test : In a comparative study of various sulfonamide derivatives, it was found that certain structural modifications led to enhanced activity against resistant strains of bacteria, indicating the potential for developing new antimicrobial agents based on the sulfonyl-pyridine scaffold .

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